
4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one" is a novel molecule that appears to be related to a class of compounds that have been synthesized and studied for various biological activities. The presence of the 1,2,4-oxadiazole ring and the fluorophenyl group suggests potential pharmacological properties, as these features are often seen in compounds with anticancer and antibacterial activities.
Synthesis Analysis
The synthesis of related compounds involves a linear strategy, as seen in the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, which were screened for anticancer activity . Another related synthesis involves a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes to form novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic methods, including IR, 1H NMR, and mass spectrometry . The crystal structure of a related compound, "4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine," shows specific dihedral angles and hydrogen bonding, which contribute to its three-dimensional structure . These techniques and findings could provide insights into the molecular structure of the compound of interest.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cyclization and condensation reactions . The reactivity of the chloromethyl and oxadiazole groups is crucial in these syntheses, as they allow for further functionalization with various amines or other nucleophiles . These reactions could be relevant to the synthesis and further chemical manipulation of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by their spectroscopic data and biological activity predictions . For instance, the novel amine derivatives synthesized in one study were screened for in vitro anticancer activity, and some showed high cytotoxicity against certain cancer cell lines . Another study predicted the biological activity of synthesized compounds using the PASS prediction method . These analyses could be indicative of the properties of the compound , suggesting potential areas of application in pharmacology.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research has identified compounds structurally related to 4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one as potential anticancer agents. One study discovered a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, through caspase- and cell-based high-throughput screening assays. This compound showed good activity against several breast and colorectal cancer cell lines, inducing apoptosis and cell cycle arrest in T47D cells. The molecular target was identified as TIP47, an IGF II receptor binding protein, highlighting the potential of related compounds in anticancer therapy (Zhang et al., 2005).
Molecular Docking and Drug Design
Molecular docking studies have been utilized to explore the anticancer and antimicrobial potential of novel compounds with structural similarities. For example, new 1,3-oxazole clubbed pyridyl-pyrazolines were synthesized and evaluated for their anticancer activity against 60 cancer cell line panels by the National Cancer Institute (NCI, USA), showing significant potency. These studies underscore the utility of such compounds in drug design and development, providing a foundation for further exploration of related chemical entities (Katariya et al., 2021).
Electromaterials for Organic Electronics
The introduction of 1,2,4-oxadiazole and fluorophenyl groups into polymeric backbones has been shown to significantly enhance the properties of materials for organic electronics. For instance, copolymers containing electron-transporting aromatic triazole or oxadiazole segments exhibit improved thermal stability, solubility, and electrochromic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. This research demonstrates the versatility of such compounds in the development of advanced materials with potential applications in flexible displays, lighting, and photovoltaic cells (Shih et al., 2015).
Propiedades
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2/c19-13-3-1-2-11(8-13)17-21-18(25-22-17)12-9-16(24)23(10-12)15-6-4-14(20)5-7-15/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRXUANONKHENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

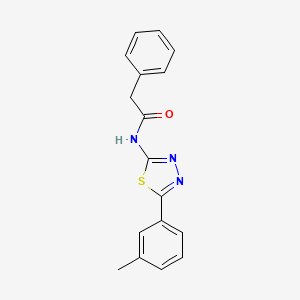
![Methyl 4-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2553801.png)
![2-((3-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2553802.png)


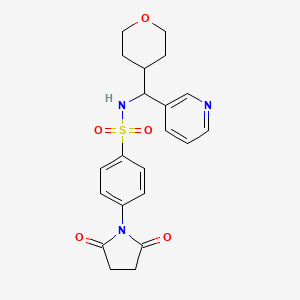


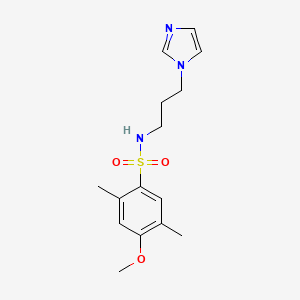
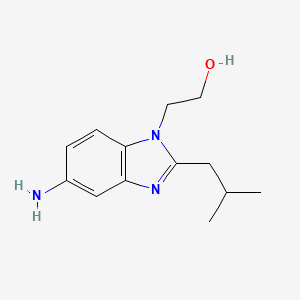
![N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2553816.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-cyanobenzoate](/img/structure/B2553817.png)
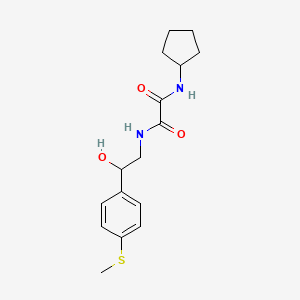
![2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2553820.png)